molecular formula C20H28FNO3 B4757256 ethyl 4-(cyclopropylmethyl)-1-(2-fluoro-4-methoxybenzyl)-4-piperidinecarboxylate

ethyl 4-(cyclopropylmethyl)-1-(2-fluoro-4-methoxybenzyl)-4-piperidinecarboxylate

Cat. No. B4757256
M. Wt: 349.4 g/mol
InChI Key: UWUPTKFUSXZFGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(cyclopropylmethyl)-1-(2-fluoro-4-methoxybenzyl)-4-piperidinecarboxylate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as CPP-115 and has been shown to have a wide range of effects on biochemical and physiological processes.

Mechanism of Action

The mechanism of action of CPP-115 is related to its ability to inhibit the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for the breakdown of GABA, a neurotransmitter that plays a key role in the regulation of anxiety and other emotional states. By inhibiting GABA transaminase, CPP-115 increases the levels of GABA in the brain, which can have a calming effect and reduce the symptoms of anxiety and other emotional disorders.
Biochemical and Physiological Effects:
In addition to its effects on GABA metabolism, CPP-115 has been shown to have a wide range of biochemical and physiological effects. These include changes in gene expression, alterations in neurotransmitter release, and changes in synaptic plasticity. These effects suggest that CPP-115 may have potential applications in a wide range of scientific research areas, including neuroscience, pharmacology, and psychology.

Advantages and Limitations for Lab Experiments

One of the main advantages of CPP-115 for lab experiments is its specificity for GABA transaminase inhibition. This means that researchers can use CPP-115 to selectively manipulate GABA metabolism without affecting other neurotransmitter systems. However, one limitation of CPP-115 is that it has a relatively short half-life, which can make it difficult to use in long-term experiments.

Future Directions

There are many potential future directions for research on CPP-115. One promising area is the development of new treatments for addiction and substance abuse. Another area of interest is the potential use of CPP-115 in the treatment of anxiety and other emotional disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of CPP-115, as well as its potential applications in other areas of scientific research.

Scientific Research Applications

CPP-115 has been extensively studied for its potential applications in scientific research. One of the most promising applications is in the treatment of addiction and substance abuse. CPP-115 has been shown to be effective in reducing drug-seeking behavior in preclinical models of addiction, suggesting that it may be a useful tool for developing new treatments for substance abuse.

properties

IUPAC Name

ethyl 4-(cyclopropylmethyl)-1-[(2-fluoro-4-methoxyphenyl)methyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28FNO3/c1-3-25-19(23)20(13-15-4-5-15)8-10-22(11-9-20)14-16-6-7-17(24-2)12-18(16)21/h6-7,12,15H,3-5,8-11,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWUPTKFUSXZFGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCN(CC1)CC2=C(C=C(C=C2)OC)F)CC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(cyclopropylmethyl)-1-(2-fluoro-4-methoxybenzyl)piperidine-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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